Cas no 70011-77-7 (4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine)
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-bis(ethylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine
- 70011-77-7
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- Inchi: 1S/C10H14N4S2/c1-4-15-9-7-6-11-14(3)8(7)12-10(13-9)16-5-2/h6H,4-5H2,1-3H3
- InChI Key: OZCBXGXJWWMYKV-UHFFFAOYSA-N
- SMILES: S(CC)C1=C2C=NN(C)C2=NC(=N1)SCC
Computed Properties
- Exact Mass: 254.06598881g/mol
- Monoisotopic Mass: 254.06598881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 94.2Ų
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151824-1g |
4,6-bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
70011-77-7 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM151824-1g |
4,6-bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
70011-77-7 | 95% | 1g |
$584 | 2024-07-24 | |
| Alichem | A089004607-1g |
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
70011-77-7 | 95% | 1g |
$563.41 | 2023-09-01 | |
| Crysdot LLC | CD11070201-1g |
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
70011-77-7 | 95+% | 1g |
$672 | 2024-07-18 |
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction to 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 70011-77-7) and Its Emerging Applications in Chemical Biology
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 70011-77-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of ethylthio groups at the 4 and 6 positions enhances its molecular complexity, making it a promising candidate for further exploration in various biological assays.
The pyrazolo[3,4-d]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structural motif is known for its ability to interact with multiple biological targets, including enzymes and receptors, which makes it an attractive scaffold for developing novel therapeutic agents. The ethylthio substituents in 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine contribute to its solubility and bioavailability, factors that are crucial for its pharmacokinetic behavior. Additionally, these groups can participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity to biological targets.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug development. Among these, pyrazolo[3,4-d]pyrimidine derivatives have been particularly studied for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, research has demonstrated that certain derivatives of this scaffold can inhibit kinases and other enzymes involved in cancer progression. The compound 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has shown promise in preclinical studies as a potential inhibitor of specific enzymatic pathways relevant to diseases such as cancer and inflammation.
The ethylthio groups in this compound play a critical role in modulating its biological activity. These groups can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. Studies have shown that ethylthio-substituted heterocycles often exhibit enhanced binding affinity and selectivity compared to their non-substituted counterparts. This makes 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine a valuable tool for developing targeted therapies.
In addition to its pharmacological potential, 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been explored in materials science applications. Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials. The compound's ability to form stable complexes with metals also opens up possibilities for its use in catalysis and chemical sensing.
The synthesis of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as thiolation. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales.
One of the most compelling aspects of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is its versatility in medicinal chemistry applications. Researchers have utilized this scaffold to develop novel inhibitors targeting various disease-related pathways. For example, derivatives of this compound have been shown to inhibit Janus kinases (JAKs), which are involved in inflammatory responses. Additionally, studies have explored its potential as an anticancer agent by targeting tyrosine kinases that play a role in tumor growth and progression.
The growing interest in pyrazolo[3,4-d]pyrimidine derivatives has led to the development of high-throughput screening methods for identifying new bioactive compounds. These methods allow researchers to rapidly test large libraries of compounds for their biological activity against specific targets. 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been incorporated into such libraries due to its promising profile.
In conclusion, 4 ,6 - Bis ( ethylthio ) - 1 - methyl - 1 H - pyrazolo [ 3 , 4 - d ] pyrimidine ( CAS No . 70011 - 77 - 7 ) represents a significant advancement in the field of chemical biology . Its unique structural features , coupled with its demonstrated biological activity , make it a valuable compound for further research . As our understanding of its pharmacological properties continues to grow , so too will its applications in drug discovery and therapeutic development . The versatility of this scaffold ensures that it will remain a key player in the ongoing quest to develop novel treatments for various diseases .
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